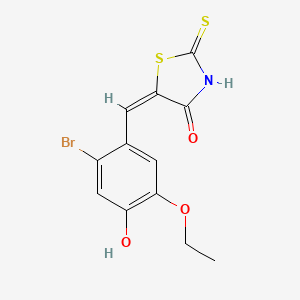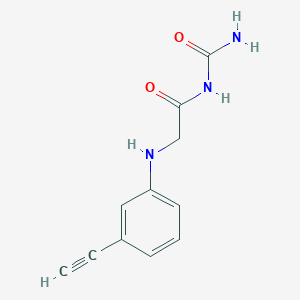
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, an iodine atom attached to the benzene ring, and a methyl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfone group through oxidation. The iodination of the benzene ring is usually achieved using iodine or iodine monochloride in the presence of a suitable catalyst. The final step involves the formation of the amide bond by reacting the iodinated benzene derivative with N-methylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Further oxidized sulfone derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfone-containing molecules with biological targets. Its iodine atom also makes it useful in radiolabeling studies.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. The compound’s overall structure allows it to fit into specific binding pockets, modulating the activity of the target protein or enzyme.
Comparación Con Compuestos Similares
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the tetrahydrothiophene ring with a sulfone group but differs in the presence of a pyrazole ring instead of a benzene ring.
n-(1,1-Dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide: This compound has a similar tetrahydrothiophene ring with a sulfone group but contains a hydrazinecarbothioamide moiety instead of a benzamide group.
Uniqueness: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is unique due to the presence of the iodine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfone group and the iodine atom makes this compound particularly interesting for further research and development.
Propiedades
Fórmula molecular |
C12H14INO3S |
|---|---|
Peso molecular |
379.22 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-3-iodo-N-methylbenzamide |
InChI |
InChI=1S/C12H14INO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
Clave InChI |
PTGMXTBLVYYAJJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)









![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)

![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)

